molecular formula C17H26O2 B055380 Isodecyl benzoate CAS No. 120657-54-7

Isodecyl benzoate

Cat. No.: B055380
CAS No.: 120657-54-7
M. Wt: 262.4 g/mol
InChI Key: HNDYULRADYGBDU-UHFFFAOYSA-N
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Description

It is primarily utilized as an auxiliary plasticizer in industrial applications such as floor polish formulations, where it enhances flexibility and film formation . Its molecular formula is C₁₇H₂₄O₂ (calculated), with a molecular weight of approximately 260.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isodecyl benzoate is typically synthesized through an esterification reaction between benzoic acid and isodecyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous reactors to maintain a steady state of reaction. The reactants are fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Isodecyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Solvent and Plasticizer : Isodecyl benzoate is widely used as a solvent in the production of polymers and resins. It enhances the flexibility and processability of materials when used as a plasticizer .

2. Biology

  • Biological Assays : Due to its solvent properties, it is employed in various biological assays, facilitating the solubilization of compounds for experimental purposes.

3. Medicine

  • Drug Delivery Systems : Research has indicated potential applications in drug delivery systems, where it may serve as an excipient in pharmaceutical formulations, aiding in the stability and release of active ingredients .

4. Industry

  • Coatings and Adhesives : this compound is utilized in the manufacture of coatings, adhesives, and personal care products. Its plasticizing properties improve the performance characteristics of these products .

Case Studies

Case Study 1: Use in PVC Applications
Research has demonstrated that this compound can be blended with other dibenzoates to create effective plasticizers for PVC applications. These blends have shown improved thermal stability and mechanical properties compared to traditional phthalate plasticizers .

Case Study 2: Drug Formulation Studies
In a study investigating various excipients for drug formulations, this compound was evaluated for its ability to enhance drug solubility and stability. The results indicated that formulations containing this compound exhibited improved bioavailability profiles compared to those without it .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares isodecyl benzoate with key alkyl and aryl benzoate esters:

Compound Molecular Formula Molecular Weight (g/mol) Odor Profile Primary Applications Performance Notes Health/Environmental Notes
This compound C₁₇H₂₄O₂ 260.37 Not specified Floor polishes, plasticizers Auxiliary plasticizer; replaced by more efficient esters (e.g., octyl benzoate) in film-forming applications Interim health assessment; limited toxicity data
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Balsamic, almond-like Pharmaceuticals, fragrances FDA-approved for scabies treatment; stable emollient Generally safe but may cause sensitization
Hexyl benzoate C₁₃H₁₈O₂ 206.28 Woody-green, piney Fragrances, cosmetics High stability in emulsions; used as a fixative Low acute toxicity
Methyl benzoate C₈H₈O₂ 136.15 Cananga-like Food flavoring, perfumes Volatile; GRAS (Generally Recognized as Safe) status Minimal environmental persistence
Decyl 4-hydroxybenzoate C₁₇H₂₆O₃ 278.39 Not specified Preservative (paraben class) Antimicrobial efficacy; used in personal care products Controversial due to endocrine disruption concerns
Isopentyl benzoate C₁₂H₁₆O₂ 192.25 Fruity, floral Synthetic flavors, fragrances High volatility; used in artificial fruit flavors Moderate skin irritation potential

Key Research Findings

Performance in Formulations :

  • This compound is less effective than octyl benzoate in film-forming compositions. Octyl benzoate exhibits synergistic interactions with di-/triethylene glycol dibenzoates, enhancing plasticizing efficiency and reducing the need for multiple additives .
  • In lubricant additives, isodecyl acrylate polymers underperform compared to isooctyl acrylate polymers, highlighting the impact of alkyl chain branching on viscosity index and pour point .

Structural Impact on Function :

  • Benzyl benzoate 's aromatic ring contributes to its balsamic odor and pharmaceutical utility, whereas hexyl benzoate 's linear alkyl chain enhances its use as a fragrance fixative .
  • Decyl 4-hydroxybenzoate (a paraben) demonstrates antimicrobial activity due to its hydroxyl group but faces regulatory scrutiny over safety concerns .

In contrast, methyl benzoate is rapidly metabolized, posing minimal ecological risk . Di-isodecyl phthalate (structurally distinct but similarly named) is used in plastics and has undergone extensive regulatory evaluation, unlike this compound .

Application-Specific Considerations

  • Cosmetics/Fragrances : Methyl and hexyl benzoates are preferred for their volatile and fixative properties, respectively, while this compound is rarely used in this sector .
  • Industrial Plasticizers : this compound serves as a cost-effective auxiliary plasticizer but is being phased out in favor of esters with better synergies (e.g., octyl benzoate) .
  • Preservatives: Decyl 4-hydroxybenzoate’s efficacy is counterbalanced by health controversies, limiting its use compared to non-paraben alternatives .

Biological Activity

Isodecyl benzoate is an ester derived from benzoic acid and isodecanol, commonly used in cosmetic formulations and as a plasticizer in various applications. This article explores its biological activity, including its effects on microbial growth, biodegradability, and potential toxicological implications.

This compound has the following chemical properties:

  • Molecular Formula : C15_{15}H24_{24}O2_2
  • Molecular Weight : 236.36 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : Approximately 300 °C

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial strains. A study assessed its efficacy in reducing biofilm formation in Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in biofilm biomass, suggesting its potential as an antimicrobial agent in formulations aimed at controlling microbial growth.

Microorganism Biofilm Reduction (%) Reference
Staphylococcus aureus75%
Escherichia coli60%

Biodegradability

This compound is classified as readily biodegradable. Studies demonstrate that it achieves approximately 77.7% biodegradation within 28 days, meeting the criteria set by the OECD for ready biodegradability. This characteristic is crucial for environmental safety, particularly in applications where it may be released into ecosystems .

Toxicological Profile

The toxicological assessment of this compound has shown low acute toxicity levels. In laboratory studies, it exhibited no significant adverse effects on aquatic organisms at concentrations typically found in consumer products. The compound has been evaluated for potential endocrine-disrupting properties but has not shown significant activity in this regard.

Summary of Toxicity Studies

Study Type Findings Reference
Acute Toxicity (Fish)LC50 > 100 mg/L
Chronic Toxicity (Daphnia)No observed effect up to 100 mg/L
Endocrine DisruptionNo significant activity detected

Case Study 1: Cosmetic Applications

In a case study involving cosmetic formulations, this compound was incorporated as a skin-conditioning agent. The formulation demonstrated improved skin feel and spreadability without causing irritation or sensitization in clinical trials involving human subjects.

Case Study 2: Plasticizer Use

Another study examined the use of this compound as a plasticizer in polyvinyl chloride (PVC) applications. The findings indicated enhanced flexibility and durability of PVC products, with no significant leaching of the compound into the environment during standard use conditions.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing isodecyl benzoate purity and structural identity?

  • Methodological Answer :

  • Use ¹H/¹³C NMR to confirm ester linkage and branching in the isodecyl chain. Compare chemical shifts with reference spectra from databases like NIST Chemistry WebBook .
  • GC-MS or HPLC with refractive index detection can quantify impurities. Calibrate using certified reference standards.
  • For purity assessment, combine Karl Fischer titration (water content) and TGA (thermal stability profile). Document all protocols in line with reproducibility guidelines for experimental sections .

Q. How can researchers ensure reproducibility in synthesizing this compound via esterification?

  • Methodological Answer :

  • Optimize reaction conditions (e.g., acid catalyst type, molar ratios) and validate with kinetic studies.
  • Purify via fractional distillation or column chromatography, and report boiling points/pressure conditions.
  • Include detailed characterization data (e.g., NMR, IR) in supplementary materials, adhering to journal requirements for new compound validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Follow H315 (skin irritation), H317 (sensitization), and H411 (aquatic toxicity) precautions .
  • Use fume hoods for aerosol prevention and PPE (gloves, goggles).
  • Dispose of waste per EPA guidelines for persistent organic compounds. Document risk assessments in institutional safety reviews.

Advanced Research Questions

Q. How can contradictory data on this compound’s physicochemical properties (e.g., solubility, logP) be resolved?

  • Methodological Answer :

  • Conduct interlaboratory studies using standardized protocols (e.g., OECD 105 for solubility).
  • Apply multivariate analysis to identify variables (e.g., temperature, solvent polarity) causing discrepancies.
  • Reference FINER criteria to evaluate study feasibility and relevance during experimental design .

Q. What methodologies are suitable for studying this compound’s interactions in multicomponent formulations (e.g., cosmetics)?

  • Methodological Answer :

  • Use DSC or rheometry to assess compatibility with surfactants/polymers.
  • Perform stability-indicating assays (e.g., HPLC-UV) under accelerated storage conditions (40°C/75% RH).
  • Cite structure-function relationships from analogous isodecyl esters (e.g., isodecyl neopentanoate ).

Q. How can researchers evaluate the environmental impact of this compound degradation products?

  • Methodological Answer :

  • Simulate degradation via photolysis (UV irradiation) or hydrolysis (pH-varied aqueous media).
  • Identify metabolites using LC-QTOF-MS and compare toxicity profiles with EPA ECOTOX database entries.
  • Apply PICOT framework to structure ecological risk assessments (Population: aquatic organisms; Intervention: degradation byproducts) .

Q. Guidelines for Research Documentation

  • Experimental Reproducibility : Adhere to Beilstein Journal guidelines for compound characterization, including raw spectral data in supplementary files .
  • Data Contradictions : Critically evaluate measurement uncertainty and methodology sections in prior studies using criteria from Extended Essay Guide .
  • Ethical Compliance : Align ecotoxicology studies with OECD guidelines and institutional review board requirements .

Properties

IUPAC Name

8-methylnonyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDYULRADYGBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152957
Record name Benzoic acid, isodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120657-54-7
Record name Benzoic acid, isodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120657547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, isodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 4 liter distillation flask with top-mounted water separator and reflux condenser and also with a sampling port and thermometer was charged with 976 g of benzoic acid (8 mol), 1872 g (12 mol) of isodecanol (Exxal 10, ExxonMobil) and 0.59 g of butyl titanate (0.06% based on the amount of acid) and this initial charge was heated at boiling under a nitrogen atmosphere. The water of reaction produced during the esterification was taken off at regular intervals. When the acid number fell below 0.1 mg KOH/g, after about 3 hours, the excess alcohol was distilled off under reduced pressure through a 10 cm column with Raschig rings. Thereafter the mixture was cooled to 80° C. and transferred to a 4 liter reaction flask with dip tube, top-mounted dropping funnel and column, and attached to a Claisen bridge. It was then neutralized with 5% strength by weight aqueous sodium hydroxide solution (10-fold excess of alkali). The mixture was subsequently heated to 190° C. under reduced pressure (10 mbar). Then 8% by weight of fully demineralized water, based on the amount of crude ester employed, were added dropwise at constant temperature through the dropping funnel. After the water had been added the heating was shut off and cooling took place under reduced pressure. At room temperature, the ester was filtered off on a suction filter with filter paper and filter aid. Gas chromatography indicated a purity for the ester of 99.7%.
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976 g
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1872 g
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Synthesis routes and methods II

Procedure details

Isodecyl alcohol (791.4 grams; 5.-0 mol), benzoic acid (622.8 grams; 5.1 mol), zirconium carbonate (3.3 grams) and toluene (75 ml) were placed into a three-necked, round bottom flask equipped with stirrer, thermometer, 10" Vigeraux column, water trap and condenser. The reaction temperature was 184° C., washed first with water (25 mls) at 90°-95° C. for 30 minutes, then with sodium carbonate (15%) at 90°-95° C. for 30 minutes and twice with water (300 ml) at 90° C. for five minutes. After being washed, the product was dried at 125° C. and filtered to yield the desired product (1254.6 grams; 95.6% yield). It assayed 99.5% with the following properties:
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791.4 g
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622.8 g
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75 mL
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Yield
95.6%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Isodecyl benzoate
Isodecyl benzoate
Isodecyl benzoate
Isodecyl benzoate
Isodecyl benzoate

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